7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the benzyloxycarbonyl and carboxylic acid groups. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural complexity allows for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound could be used in the production of advanced materials or as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Uniqueness: 7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its unique combination of functional groups and bicyclic structure, which provides distinct chemical properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential for innovation make it a valuable compound in ongoing research and development efforts.
Properties
IUPAC Name |
2-methyl-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(14(18)19)9-12-7-8-13(16)17(12)15(20)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKTFZIVUDZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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